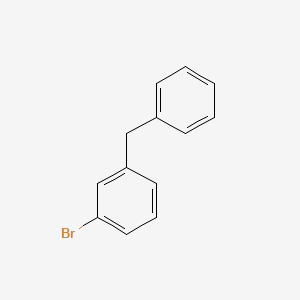

1-Benzyl-3-bromobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBNQIVUWJLMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344515 | |

| Record name | 1-Benzyl-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-39-6 | |

| Record name | 1-Benzyl-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Benzyl 3 Bromobenzene

Direct Electrophilic Aromatic Substitution (Bromination) of 1-Benzylbenzene

The most direct method for synthesizing 1-benzyl-3-bromobenzene is through the electrophilic bromination of 1-benzylbenzene. This reaction involves the substitution of a hydrogen atom on one of the benzene (B151609) rings with a bromine atom. The success of this synthesis hinges on the careful selection of catalytic systems and reagents, as well as an understanding of the factors governing regioselectivity.

Catalytic Systems and Reagents

The efficacy of the bromination of 1-benzylbenzene is largely dependent on the catalytic system and the brominating agent employed. These components work in concert to generate a potent electrophile that can overcome the aromatic stability of the benzene ring.

Lewis acids play a pivotal role in activating the brominating agent. Common Lewis acid catalysts for this transformation include elemental iron (Fe) and aluminum bromide (AlBr₃). brainly.com Iron filings can react with bromine to form iron(III) bromide (FeBr₃) in situ, which then acts as the catalyst. The Lewis acid polarizes the bromine molecule (Br₂), creating a more electrophilic bromine species (Br⁺) that is readily attacked by the electron-rich aromatic ring. brainly.comlibretexts.org The reaction is typically performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Table 1: Lewis Acid Catalysts in the Bromination of 1-Benzylbenzene

| Catalyst | Role |

| Iron (Fe) | In situ formation of FeBr₃, a Lewis acid catalyst. |

| Aluminum Bromide (AlBr₃) | A strong Lewis acid that polarizes the Br₂ molecule. brainly.com |

| Iron(III) Bromide (FeBr₃) | Directly used as a Lewis acid catalyst to enhance electrophilicity of bromine. brainly.com |

Molecular bromine (Br₂) is the most commonly used brominating agent for the electrophilic aromatic substitution of 1-benzylbenzene. In the presence of a Lewis acid catalyst, bromine becomes a potent electrophile capable of attacking the benzene ring. libretexts.org The reaction is typically exothermic and requires careful temperature control.

Regioselectivity and Reaction Optimization

The position at which the bromine atom is introduced onto the benzene ring is determined by the directing effects of the benzyl (B1604629) group already present on the ring. Both steric and electronic factors come into play, influencing the final product distribution.

The benzyl group, while being an ortho-, para-director, exerts a significant steric hindrance at the ortho positions (carbons 2 and 6). gla.ac.uk This steric bulk makes the approach of the electrophile to these positions more difficult compared to the para position (carbon 4). gla.ac.uk As a result, substitution at the para position is generally favored, leading to 1-benzyl-4-bromobenzene (B1583556) as the major product. However, the formation of the meta-isomer, this compound, can occur, albeit typically in smaller quantities under standard electrophilic bromination conditions. The formation of the meta-isomer can be influenced by reaction conditions and the specific catalytic system used.

The benzyl group is considered an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orgmasterorganicchemistry.com This activation is primarily due to the electron-donating inductive effect of the alkyl group. libretexts.org As an activating group, the benzyl substituent directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by resonance, with one resonance structure placing the positive charge directly on the carbon atom attached to the benzyl group, allowing for stabilization by the adjacent alkyl group. libretexts.org While the electronic effects strongly favor ortho and para substitution, the interplay with steric hindrance ultimately dictates the final product ratio. gla.ac.uklibretexts.org

Temperature Control and Its Impact on Yield

While specific studies detailing the optimization of temperature for the synthesis of this compound are not extensively documented in publicly available literature, the principles of temperature control in related reactions, such as Friedel-Crafts alkylations, are well-established and highly relevant. In Friedel-Crafts reactions, temperature can significantly influence not only the reaction rate but also the regioselectivity of the product distribution. chemguide.co.uk

For instance, in the alkylation of substituted benzenes, different temperatures can lead to varying proportions of ortho, meta, and para isomers. chemguide.co.uk At lower temperatures, the reaction may be under kinetic control, favoring the faster-formed product, while at higher temperatures, thermodynamic control may prevail, leading to the most stable isomer. chemguide.co.uk It is also a common observation that higher temperatures can lead to undesired side reactions, such as polyalkylation, where more than one benzyl group is attached to the benzene ring, or isomerization of the products. chemguide.co.uk

In some advanced applications, microwave heating has been employed to achieve rapid temperature increases and superheating of solvents, which can dramatically reduce reaction times. researchgate.net However, this technique requires careful control to manage the resulting increase in vapor pressure. researchgate.net Therefore, for a given synthesis of this compound, empirical optimization of the temperature would be a critical step to maximize the yield of the desired isomer and minimize the formation of byproducts.

Industrial Process Considerations

The industrial-scale synthesis of this compound would necessitate careful consideration of several factors to ensure an efficient, safe, and cost-effective process. While specific industrial processes for this compound are proprietary, general principles can be applied based on related chemical manufacturing.

A key consideration is the choice of catalyst. For large-scale Friedel-Crafts reactions, moving from traditional stoichiometric Lewis acids like aluminum chloride (AlCl₃) to heterogeneous solid acid catalysts is often preferred. ethz.ch Solid acids offer advantages such as easier separation from the product mixture, reduced corrosion of equipment, and the potential for regeneration and reuse, which are significant for environmentally friendly and economical processes.

Furthermore, process parameters such as reaction time, temperature, and pressure would need to be rigorously optimized. For example, the production of ethylbenzene, a high-volume chemical, involves processes that operate at elevated temperatures and pressures to maintain the reactants in a liquid state. chemguide.co.uk The management of byproducts is another critical aspect. In alkylation reactions, polyalkylated products can form, reducing the yield of the desired monosubstituted product. Using a large excess of the aromatic substrate, in this case, 3-bromobenzene, can favor monosubstitution. chemguide.co.uk

Finally, the purification of the final product to meet required specifications is a crucial step. This would likely involve distillation or crystallization, and the choice of method would depend on the physical properties of this compound and its impurities.

Reduction of (3-Bromophenyl)(phenyl)methanol (B1267137)

A prominent and efficient method for the synthesis of this compound is the reduction of the corresponding alcohol, (3-bromophenyl)(phenyl)methanol. This deoxygenation reaction effectively removes the hydroxyl group from the benzylic position, yielding the desired diarylmethane structure.

Reductive Agents (e.g., Triethylsilane, Trifluoroacetic Acid)

The reduction of (3-bromophenyl)(phenyl)methanol can be effectively achieved using a combination of a silane, most commonly triethylsilane (Et₃SiH), and a strong acid, such as trifluoroacetic acid (TFA). msu.eduresearchgate.net This reagent system is well-known for the ionic hydrogenation of alcohols that can form stable carbocation intermediates. msu.edu

In this process, the strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of water generates a secondary benzylic carbocation, which is stabilized by resonance with both the phenyl and the 3-bromophenyl rings. The triethylsilane then acts as a hydride donor, delivering a hydride ion to the carbocation to form the final product, this compound. msu.edu

Reaction Efficiency and Yield

The reduction of diaryl methanols using triethylsilane and trifluoroacetic acid is known to be a highly efficient and high-yielding process. In a closely related synthesis, the reduction of bis(2-bromophenyl)methanol (B14894271) to bis(2-bromophenyl)methane (B12829368) using this method proceeded with a near-quantitative yield of 99%. unamur.be This indicates that the conversion of (3-bromophenyl)(phenyl)methanol to this compound can be expected to be similarly efficient under optimized conditions. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. unamur.be

Table 1: Representative Yield for the Reduction of a Diaryl Methanol (B129727)

| Precursor | Reducing System | Solvent | Yield | Reference |

|---|---|---|---|---|

| bis(2-bromophenyl)methanol | Triethylsilane, Trifluoroacetic Acid | Dichloromethane | 99% | unamur.be |

Friedel-Crafts Benzylation and Alkylation Approaches

The Friedel-Crafts reaction is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring and represents a direct approach to the synthesis of this compound. masterorganicchemistry.com This can be achieved through either the benzylation or alkylation of 3-bromobenzene.

Utilizing 3-Bromobenzene and Benzyl Halides

In this approach, 3-bromobenzene is reacted with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a Lewis acid catalyst. masterorganicchemistry.com The Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the halogen of the benzyl halide, making it a better leaving group and facilitating the formation of a benzyl carbocation. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring of 3-bromobenzene to form the desired product.

The bromine atom on the 3-bromobenzene ring is a deactivating but ortho-, para-directing group. Therefore, the benzylation is expected to yield a mixture of isomers, primarily 1-benzyl-2-bromobenzene (B3021675) and 1-benzyl-4-bromobenzene, with the desired this compound being a minor product if the reaction proceeds under standard kinetic control. However, the regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. chemguide.co.uk To favor the formation of the meta-product, alternative strategies or more complex catalytic systems might be necessary.

Modern variations of the Friedel-Crafts reaction may employ other catalysts, such as indium(III) bromide (InBr₃), which can offer milder reaction conditions. nih.gov Iron-catalyzed benzylation reactions have also been developed, providing a more economical and environmentally friendly alternative to traditional Lewis acids. nih.gov

Lewis Acid Catalysis (e.g., AlCl₃)

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.com In the synthesis of this compound, a Lewis acid catalyst like aluminum chloride (AlCl₃) is often employed. masterorganicchemistry.comwikipedia.org The reaction typically involves treating an alkyl halide with the Lewis acid in the presence of an aromatic ring. masterorganicchemistry.com The Lewis acid activates the alkyl halide by coordinating to the halogen, facilitating its departure and the formation of a carbocation or a similar reactive species. masterorganicchemistry.com This electrophile is then attacked by the aromatic ring. masterorganicchemistry.com

However, the use of strong Lewis acids like AlCl₃ can present challenges. For instance, in the preparation of 2-benzyl-1-bromobenzene from 2-bromobenzyl bromide and benzene, using a catalytic amount of AlCl₃ at reflux led to the formation of diphenylmethane (B89790) and bromobenzene (B47551) as major products, indicating an aryl-benzene exchange. researchgate.net This suggests that the Friedel-Crafts reaction can be reversible in the presence of strong Lewis acids. researchgate.net To mitigate this, milder conditions or complexed Lewis acids (e.g., AlCl₃·THF or AlCl₃·NO₂Ph) are sometimes used. researchgate.net

Proelectrophiles in Benzylation

Recent advancements have broadened the scope of electrophiles used in Friedel-Crafts benzylation. Aryl carbonyls and carbinols can serve as "proelectrophiles." nih.govrsc.org For example, benzylic alcohols, aryl aldehydes, and aryl ketones can be activated by a combination of reagents like borane-ammonia and titanium tetrachloride (TiCl₄) to generate the necessary electrophilic species for benzylation. nih.govrsc.org This approach allows for the synthesis of various di- and triarylalkanes. nih.gov The reaction of substituted benzaldehydes with benzene, mediated by TiCl₄, has been shown to produce diarylmethanes. nih.gov For instance, the reaction with para-chlorobenzaldehyde resulted in a 91% yield of the corresponding diarylmethane. nih.gov

Palladium-Catalyzed Coupling Reactions for Aryl Bromide Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.net These reactions typically involve an organic halide, an organometallic reagent, a palladium catalyst, and a base. mdpi.com The catalytic cycle generally consists of oxidative addition, transmetalation, and reductive elimination. mdpi.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method that couples an organoboron compound with an organic halide or triflate. thieme-connect.commdpi.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the formation of non-toxic byproducts. thieme-connect.com

Coupling with 3-Bromophenylboronic Acid and Benzyl Halides

One strategy to synthesize this compound is through the Suzuki-Miyaura coupling of 3-bromophenylboronic acid with a benzyl halide. While the direct coupling of benzyl halides with arylboronic acids can be challenging, methods have been developed to facilitate this transformation. For instance, the coupling of potassium aryltrifluoroborates with benzylic halides, catalyzed by palladium, has been shown to be an effective route to methylene-linked biaryl systems. nih.gov This method demonstrates good functional group tolerance. nih.gov

Alternatively, a successive Suzuki-Miyaura coupling strategy can be employed. nih.gov This involves using a bifunctional starting material, such as a bromo-substituted benzyl ester, and reacting it sequentially with two different boronic acids. nih.gov

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are another fundamental class of reactions in organic synthesis. pearson.com They involve the replacement of a leaving group by a nucleophile. pearson.com

Reaction of Benzyl Bromide with 3-Bromobenzene

The direct reaction of benzyl bromide with 3-bromobenzene via nucleophilic substitution is not a typical route for synthesizing this compound. Nucleophilic aromatic substitution generally requires an activated aromatic ring (e.g., with strong electron-withdrawing groups) or proceeds through a benzyne (B1209423) intermediate under harsh conditions. masterorganicchemistry.com In the case of 3-bromobenzene, the bromine atom is not a particularly good leaving group for nucleophilic aromatic substitution under standard conditions. However, benzyl bromide itself is reactive towards nucleophiles. cymitquimica.com A more plausible approach involves the Friedel-Crafts reaction, where the aromatic ring (3-bromobenzene) acts as the nucleophile attacking the electrophilic benzyl cation generated from benzyl bromide with a Lewis acid catalyst.

The synthesis of benzylic bromides, such as the bromination of the methylene (B1212753) bridge in a precursor to this compound, can be effectively achieved through radical bromination methods. These reactions capitalize on the relative weakness of benzylic C-H bonds, which are susceptible to homolytic cleavage to form resonance-stabilized benzylic radicals. libretexts.orgmasterorganicchemistry.com

Free Radical Bromination Initiated by Oxidizing Systems

A common and effective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgresearchgate.net This approach, often referred to as the Wohl-Ziegler reaction, allows for the selective bromination of the benzylic position while minimizing competitive aromatic bromination. masterorganicchemistry.com The reaction is typically initiated by heat or light, which facilitates the decomposition of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netyoutube.com

The process begins with the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•). The bromine radical is the key chain-propagating species that selectively abstracts a benzylic hydrogen from the substrate (e.g., 3-benzyltoluene) to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (present in low concentration, generated from the reaction of NBS with HBr) to yield the desired benzylic bromide and a new bromine radical, continuing the chain reaction. libretexts.org

The use of an oxidizing system can also refer to the in situ generation of bromine (Br₂). For instance, an oxidant like sodium bromate (B103136) (NaBrO₃) can react with a bromide source such as hydrobromic acid (HBr) or sodium bromide (NaBr) to produce Br₂ in the reaction mixture. rsc.orggoogle.com This generated bromine can then be subjected to photochemical initiation to create the bromine radicals necessary for the benzylic substitution. rsc.org This method offers an alternative to using NBS and can be highly efficient, particularly in continuous flow systems. rsc.org

Table 1: Typical Reagents for Free Radical Benzylic Bromination

| Role | Reagent | Common Initiator/Condition | Solvent |

| Substrate | 3-Benzyltoluene | Heat or UV Light | Carbon tetrachloride (CCl₄), 1,2-Dichlorobenzene, Acetonitrile |

| Brominating Agent | N-Bromosuccinimide (NBS) | 2,2'-Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | |

| In situ Bromine Source | Sodium Bromate (NaBrO₃) + Hydrobromic Acid (HBr) | UV Light (e.g., 405 nm LEDs) | Biphasic or Organic Solvent |

Note: The use of carbon tetrachloride is now widely discouraged due to its toxicity. masterorganicchemistry.comresearchgate.net

Transition-Metal-Free Borylation of Aryl Bromides

Arylboronic acids are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The borylation of aryl halides, including this compound, is a primary method for their synthesis. While traditionally dominated by transition-metal catalysis, recent advancements have established efficient transition-metal-free alternatives. organic-chemistry.orgnih.gov

Bis-boronic Acid as a Diboron (B99234) Source

A novel, transition-metal-free borylation of aryl bromides has been developed utilizing bis-boronic acid (BBA) as a simple and effective diboron source. organic-chemistry.orgnih.govacs.org This method allows for the direct conversion of aryl bromides into arylboronic acids under mild conditions, circumventing the need for expensive and sensitive transition-metal catalysts. organic-chemistry.org The reaction is typically promoted by a base, such as potassium tert-butoxide (t-BuOK), and performed in a protic solvent like methanol (MeOH). organic-chemistry.orgacs.org A key advantage of this procedure is that the arylboronic acid is formed directly without requiring a subsequent deprotection step. nih.gov The products can be conveniently purified by conversion to their corresponding stable potassium trifluoroborate salts. acs.org The reaction demonstrates high functional group tolerance. acs.org

Table 2: Optimized Conditions for Transition-Metal-Free Borylation of Aryl Bromides

| Component | Reagent/Condition | Purpose |

| Substrate | Aryl Bromide (e.g., this compound) | Starting Material |

| Diboron Source | Bis-boronic acid (BBA) | Provides the boryl group |

| Base | Potassium tert-butoxide (t-BuOK) | Base Promoter |

| Solvent | Methanol (MeOH) | Reaction Medium |

| Temperature | 0 °C to Room Temperature | Mild Reaction Condition |

Radical Pathway Mechanisms

Mechanistic studies, including radical-trapping experiments, suggest that the transition-metal-free borylation using bis-boronic acid proceeds via a radical pathway. organic-chemistry.orgnih.govacs.org The proposed mechanism avoids the oxidative addition and reductive elimination cycles characteristic of transition-metal catalysis. Instead, it likely involves a single electron transfer (SET) process. organic-chemistry.org

The reaction is thought to be initiated by the base, which reacts with the diboron source (BBA) to form an 'ate' complex. This complex is a more potent reducing agent and can undergo a single electron transfer to the aryl bromide. This SET event results in the homolytic cleavage of the carbon-bromine bond, generating an aryl radical and a bromide anion. Concurrently, a boryl radical is formed from the diboron species. acs.orgorganic-chemistry.org The aryl radical then couples with the boryl radical to form the C-B bond, yielding the arylboronic acid product after workup. organic-chemistry.org This pyridine-catalyzed approach showcases broad substrate compatibility and operational simplicity. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Bromobenzene

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 1-benzyl-3-bromobenzene serves as a leaving group, enabling nucleophilic substitution reactions to occur at the aromatic carbon to which it is attached. This type of reaction, while generally challenging for aryl halides, can be facilitated under specific conditions, leading to the formation of a variety of new compounds.

Replacement of Bromine by Various Nucleophiles

The bromine atom on the phenyl ring of this compound can be displaced by a range of nucleophiles. This allows for the introduction of diverse functional groups onto the aromatic core, highlighting the compound's utility as a synthetic building block. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.

Formation of Phenyl Ethers and Amines

A significant application of nucleophilic substitution on this compound is the synthesis of phenyl ethers and amines. By reacting this compound with appropriate oxygen or nitrogen nucleophiles, it is possible to forge new carbon-oxygen or carbon-nitrogen bonds, respectively.

For instance, the reaction of this compound with a phenoxide, generated from a phenol (B47542) and a base, can yield a benzyl (B1604629) phenyl ether derivative. sci-hub.sevaia.com Similarly, reaction with amines can lead to the corresponding N-benzylated amine products. gjesrm.comquora.com These transformations are fundamental in the construction of more complex molecular architectures.

Common Reagents and Conditions

The synthesis of phenyl ethers from aryl halides often involves the Williamson ether synthesis or related methodologies. sci-hub.seprepchem.com This typically requires a strong base to deprotonate a phenol, creating a potent nucleophile that can then attack the aryl halide. vaia.comyoutube.com In the case of this compound, reacting it with a phenol in the presence of a base like sodium hydroxide (B78521) or sodium hydride can lead to the formation of the corresponding ether. sci-hub.sevaia.com The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

For the formation of amines, various methods can be employed. These can range from direct reaction with ammonia (B1221849) or primary/secondary amines, often under elevated temperature and pressure, to more sophisticated catalytic approaches. libretexts.org For example, copper-catalyzed amination reactions have proven effective for the formation of C-N bonds with aryl halides. nih.gov The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high efficiency and selectivity. organic-chemistry.org

| Product Type | Nucleophile | Common Reagents |

| Phenyl Ether | Alkoxide/Phenoxide | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) |

| Amine | Ammonia, Primary/Secondary Amine | Copper salts (e.g., CuI), Palladium catalysts |

Oxidation Reactions

In addition to reactions at the bromine center, this compound can undergo oxidation at the benzylic position. The methylene (B1212753) group connecting the two phenyl rings is susceptible to oxidation under appropriate conditions.

Oxidation of the Benzyl Group

The benzylic C-H bonds in this compound are weaker than the aromatic C-H bonds, making the benzyl group the primary site for oxidation. This selective oxidation allows for the functionalization of the methylene bridge without altering the aromatic rings.

Formation of Benzyl Alcohol or Benzaldehyde (B42025)

Controlled oxidation of the benzyl group in this compound can lead to the formation of either the corresponding benzyl alcohol or benzaldehyde derivative. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents will typically yield the alcohol, while stronger ones can lead to the aldehyde or even further to the carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild Oxidizing Agent (e.g., Selenium Dioxide) | (3-Bromophenyl)(phenyl)methanol (B1267137) |

| This compound | Stronger Oxidizing Agent (e.g., Potassium Permanganate) | (3-Bromophenyl)(phenyl)methanone |

Oxidizing Agents (e.g., KMnO₄, CrO₃)

The benzyl group within this compound is susceptible to oxidation. The reaction's outcome is dependent on the specific oxidizing agent used and the reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to transform the benzylic methylene group.

When an alkylbenzene possesses at least one hydrogen atom on the benzylic carbon, treatment with hot, concentrated potassium permanganate typically leads to the oxidation of the entire alkyl side-chain, forming a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, this reaction would cleave the bond between the benzylic carbon and the phenyl ring, ultimately yielding 3-bromobenzoic acid. wikipedia.org Under milder conditions, it is possible to achieve partial oxidation to form intermediate products like benzyl alcohols or benzaldehydes. The reaction with KMnO₄ is robust and will oxidize any alkyl chain attached to a benzene (B151609) ring down to a carboxylic acid group, provided a benzylic hydrogen is present. masterorganicchemistry.com

Table 1: Oxidation of this compound

| Oxidizing Agent | Conditions | Primary Product |

| Potassium Permanganate (KMnO₄) | Hot, Concentrated | 3-Bromobenzoic Acid |

| Chromium Trioxide (CrO₃) | Varies | 3-Bromobenzaldehyde / 3-Bromobenzoic Acid |

Reduction Reactions

Reduction reactions of this compound can selectively target either the bromine substituent or other parts of the molecule, depending on the reagents and conditions.

The carbon-bromine bond in this compound can be cleaved through reduction, a process known as dehalogenation. This transformation effectively removes the bromine atom from the aromatic ring.

The primary product resulting from the selective reduction of the bromine atom from this compound is 1-benzylbenzene (also known as diphenylmethane). This reaction is a key pathway for removing the halogen functionality while preserving the core diphenylmethane (B89790) structure.

Two common methods for this reduction are catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. scilit.com In the presence of hydrogen gas (H₂), Pd/C can catalyze the hydrogenolysis of the C-Br bond to yield 1-benzylbenzene. However, selectivity can be a challenge, as Pd/C is also effective for the hydrogenolysis of benzyl groups. nacatsoc.orgchemrxiv.org Careful control of reaction conditions is often necessary to favor dehalogenation over debenzylation. nacatsoc.org

Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups. vedantu.com It serves as a source of hydride ions (H⁻) which can displace halide substituents. doubtnut.com The reaction of an aryl halide like this compound with LiAlH₄ would lead to the formation of 1-benzylbenzene. It is important to note that LiAlH₄ does not typically reduce isolated aromatic rings. quora.com

Table 2: Reduction of this compound to 1-Benzylbenzene

| Reagent | Catalyst/Conditions | Product |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | 1-Benzylbenzene |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent | 1-Benzylbenzene |

Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov this compound can serve as the aryl halide partner in these reactions, allowing for the introduction of a wide variety of substituents at the 3-position of the benzylbenzene core.

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like DMF or aqueous THF. nih.govnih.gov By coupling this compound with different aryl, alkyl, or vinyl boronic acids or their corresponding esters, a diverse library of derivatized molecules can be synthesized. nih.govrsc.org This makes the Suzuki-Miyaura reaction an invaluable tool in medicinal chemistry and materials science for creating complex molecular architectures from simpler building blocks. nih.govresearchgate.net

Table 3: Example of Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product Type |

| This compound | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Terphenyl derivative |

| This compound | Alkylboronic ester | PdCl₂(dppf) | Cs₂CO₃ | Alkyl-substituted benzylbenzene |

Formation of Boronic Esters

The conversion of this compound to its corresponding boronic ester is a crucial transformation in organic synthesis, primarily enabling its participation in cross-coupling reactions. The most prominent method for this conversion is the Miyaura borylation reaction. scienceinfo.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. alfa-chemistry.comorganic-chemistry.org The resulting product from the borylation of this compound is 1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.

The general mechanism of the Miyaura borylation initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex to form a palladium(II) species. Subsequent transmetalation with the diboron reagent, facilitated by a base, leads to a borylated palladium(II) complex. Finally, reductive elimination yields the desired aryl boronic ester and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. alfa-chemistry.com The choice of ligand, base, and solvent can significantly influence the reaction's efficiency. For the borylation of aryl bromides, common catalyst systems include Pd(dba)₂/DPEphos or PdCl₂(dppf). wikipedia.orgresearchgate.net Potassium acetate (B1210297) (KOAc) is a frequently used base, as it is generally effective and minimizes side reactions. alfa-chemistry.com

Reaction Scheme for the Miyaura Borylation of this compound

Furthermore, research on the nucleophilic borylation of benzyl halides using bis(pinacolato)diboron catalyzed by palladium(0) complexes suggests that the benzylic C-H bonds in the starting material are generally stable under these conditions, allowing for selective borylation at the C-Br bond. scispace.com

The resulting boronic ester of this compound is a versatile intermediate, most notably for the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with various organic halides or triflates. rsc.org

Generation of Aryl Radicals from Aryl Halides

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, including this compound, through various methods. These radicals are valuable in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Modern Catalytic Protocols

In recent years, the development of catalytic methods for generating aryl radicals under mild conditions has seen significant progress, largely supplanting older methods that required stoichiometric and often toxic reagents. rsc.orgrsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides. nih.govmdpi.comresearchgate.net This method typically involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light and becomes excited. researchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) with the aryl halide. For aryl bromides, this is a reductive process where the photocatalyst donates an electron to the aryl halide, leading to the formation of a radical anion which then fragments to produce the aryl radical and a halide anion. nih.gov This process offers a green and efficient alternative to traditional methods. urfu.ru The generated aryl radicals can then participate in a variety of synthetic transformations. The generation of aryl radicals from aryl halides with highly negative reduction potentials can be challenging, but the development of potent photoredox catalysts has expanded the scope of this methodology. researchgate.net

This approach combines visible light photocatalysis with transition metal catalysis, often using metals like copper or nickel. nih.gov In these dual catalytic systems, the photocatalyst absorbs light and initiates a redox event, while the transition metal catalyst engages in a separate catalytic cycle involving the aryl radical. For instance, a photocatalyst can reduce a Ni(II) precatalyst to a Ni(0) species, which can then react with the aryl halide. Alternatively, the excited photocatalyst can directly reduce the aryl halide to an aryl radical, which is then trapped by a transition metal complex. This synergistic approach has enabled a wide range of cross-coupling reactions that were previously difficult to achieve. acs.org

Electrochemistry provides another modern and sustainable method for generating aryl radicals from aryl halides. confex.com In this technique, an electric current is used to induce the reduction of the aryl halide at the cathode. This single-electron transfer process leads to the formation of the aryl radical and a halide anion. rsc.org Electrochemical methods offer precise control over the reaction conditions and avoid the need for chemical reductants. confex.com Recent advancements have even demonstrated the generation of aryl radicals from organoboron reagents via pulsed electrosynthesis, highlighting the expanding utility of electrochemical methods in radical chemistry. nih.govnih.gov

Historical Context of Aryl Radical Generation

The concept of aryl radicals is not new, and several classic organic reactions, developed long before modern catalytic methods, are now understood to proceed through aryl radical intermediates.

The Gomberg-Bachmann reaction , discovered by Moses Gomberg and Werner Emmanuel Bachmann, is an aryl-aryl coupling reaction that proceeds via a diazonium salt. wikipedia.org In this reaction, an aryl diazonium salt reacts with an arene in the presence of a base to form a biaryl compound through an intermediate aryl radical. wikipedia.orgslideshare.netvedantu.com

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, is a method to synthesize aryl halides from aryl diazonium salts using copper(I) salts as catalysts. scienceinfo.comwikipedia.orggeeksforgeeks.org The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and nitrogen gas. jk-sci.comnumberanalytics.com This aryl radical then reacts with the halide anion coordinated to the copper(II) species to form the final aryl halide product. wikipedia.org

The Ullmann reaction , reported by Fritz Ullmann in 1901, traditionally involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.org While the exact mechanism has been a subject of debate, one of the proposed pathways involves the formation of an aryl radical through a single-electron transfer from copper to the aryl halide. iitk.ac.injk-sci.comslideshare.netresearchgate.net However, more recent studies suggest that a radical mechanism is less likely for the classical Ullmann reaction, which is now thought to proceed primarily through organocopper intermediates. wikipedia.org

Metal-Catalyzed Aryl-Aryl Bond Formation in the Context of this compound

The carbon-bromine bond in this compound serves as a key functional group for participating in various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Ullmann Reaction and its Modifications

The Ullmann reaction, a classic method for forming aryl-aryl bonds, traditionally involves the copper-mediated coupling of two aryl halide molecules. byjus.comwikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper. byjus.comwikipedia.org The general transformation involves the coupling of an aryl halide in the presence of copper to yield a symmetrical biaryl product. byjus.com

The mechanism of the Ullmann reaction has been a subject of extensive study, with proposals including the formation of an organocopper intermediate. wikipedia.org The reaction is believed to proceed through an active copper(I) species that undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org Subsequent reductive elimination from a diarylcopper intermediate results in the formation of the new C-C bond. organic-chemistry.org

In the case of this compound, a symmetrical Ullmann coupling would be expected to produce 3,3'-dibenzyl-1,1'-biphenyl. Modern modifications of the Ullmann reaction often utilize catalytic amounts of copper, along with ligands, to facilitate the reaction under milder conditions. organic-chemistry.org These modified conditions can also be employed for the synthesis of unsymmetrical biaryls by coupling two different aryl halides. organic-chemistry.org

Table 1: Representative Conditions for the Ullmann Reaction of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ortho-Chloronitrobenzene | Self-coupling | Cu-bronze alloy | None | ~227 | - | byjus.com |

| Bromobenzene (B47551) | Self-coupling | CuI / Ligand | DMF | 135 | Moderate | researchgate.net |

Note: The data in this table represents general conditions for the Ullmann reaction of various aryl halides, as specific examples with this compound were not found in the reviewed literature.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, also known as the Buchwald-Hartwig amination or Ullmann condensation, is a powerful method for the formation of a carbon-nitrogen bond between an aryl halide and an amine or a nitrogen-containing heterocycle. nih.govnih.gov This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

The reaction of this compound with various amines or nitrogen heterocycles, in the presence of a copper catalyst and a base, would lead to the corresponding N-arylated products. A variety of copper sources, such as copper(I) iodide (CuI) or copper(II) oxide (CuO), can be used as catalysts. nih.govnih.gov The addition of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can significantly improve the efficiency and scope of the reaction. nih.gov

The catalytic cycle is believed to involve the coordination of the nitrogen nucleophile to a copper(I) species, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. nih.gov Reductive elimination from this intermediate then furnishes the N-arylated product and regenerates the active copper(I) catalyst. nih.gov

Table 2: Examples of Copper-Catalyzed N-Arylation of Aryl Bromides

| Aryl Bromide | Amine/Heterocycle | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | N,N-Dimethylethylenediamine | CuI | K2CO3 | Choline chloride/Glycerol | 60 | 98 | researchgate.net |

| Iodobenzene | Pyrrole | CuO/AB | - | Toluene | 180 | 92 | nih.gov |

| 3,5-Dimethyliodobenzene | 2-Pyrrolidinone | CuI / 1,2-Diamine | - | - | 90 | >98 | nih.gov |

Note: This table provides examples of N-arylation reactions with various aryl halides. Specific data for this compound was not available in the cited literature.

Cycloaddition Reactions in Derivative Synthesis

To participate in cycloaddition reactions, this compound must first be converted into a suitable precursor. A common strategy involves the transformation of the bromo-substituent into an azide (B81097) group, forming 1-azido-3-benzylbenzene. This can be achieved through nucleophilic substitution of the corresponding benzyl halide with an azide source like sodium azide. chemicalbook.comrsc.org The resulting 1-azido-3-benzylbenzene can then act as a 1,3-dipole in cycloaddition reactions.

1,3-Dipolar Cycloaddition for 1,2,3-Triazole Derivatives

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a highly efficient method for the synthesis of 1,2,3-triazole rings. researchgate.netijrpc.com This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and broad substrate scope. nih.govbeilstein-journals.org

The reaction of 1-azido-3-benzylbenzene with a terminal alkyne would produce a 1,4-disubstituted 1,2,3-triazole. This transformation is highly regioselective, favoring the formation of the 1,4-isomer when catalyzed by a copper(I) species. researchgate.net

A common and convenient method for generating the active copper(I) catalyst in situ is through the reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. nih.gov This catalytic system is effective in a variety of solvents, including water, making it an environmentally friendly approach. nih.gov The reaction proceeds readily at room temperature and generally provides high yields of the desired 1,4-disubstituted triazole. ijrpc.com

Table 3: Copper Sulfate Catalyzed 1,3-Dipolar Cycloaddition of Benzyl Azide

| Azide | Alkyne | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | Room Temp | High | nih.gov |

Note: The data represents the reaction of benzyl azide, a closely related compound to the presumed reactive intermediate, 1-azido-3-benzylbenzene.

While copper is the most common catalyst for the azide-alkyne cycloaddition, other metal salts have been explored. Bismuth(III) compounds are attractive from a green chemistry perspective due to their low toxicity and cost. scirp.org While direct catalysis of the azide-alkyne cycloaddition by bismuth chloride is not as established as copper catalysis, research has shown that bismuth(III) acetylides can undergo copper(I)-catalyzed cycloaddition with organic azides. nih.govnih.gov This suggests a potential role for bismuth compounds in facilitating such transformations, possibly in conjunction with a copper co-catalyst. nih.govnih.gov Bismuth(III) chloride has been shown to be an effective catalyst in other types of multicomponent reactions for the synthesis of nitrogen-containing heterocycles. scirp.orgresearchgate.net

Further research would be necessary to fully elucidate the catalytic activity of bismuth chloride alone in the 1,3-dipolar cycloaddition of 1-azido-3-benzylbenzene with alkynes.

Advanced Research in Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. stackexchange.commdpi.com This method is predicated on the principle that the energy of a molecule can be determined from its electron density, providing a balance between computational cost and accuracy. mdpi.comarxiv.org For 1-Benzyl-3-bromobenzene, DFT calculations are employed to model a wide array of properties, from its equilibrium geometry to its chemical reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This process, called geometry optimization, systematically alters the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. stackexchange.commdpi.com

For this compound, this optimization would precisely define the bond lengths, bond angles, and dihedral (torsional) angles. Key parameters would include the C-C bond lengths within the two aromatic rings, the C-Br bond length, the length of the C-C bonds in the methylene (B1212753) bridge, and the crucial dihedral angles that describe the relative orientation of the two phenyl rings. Due to the rotational freedom around the single bonds of the methylene linker, the molecule can exist in various conformations. DFT calculations can identify the most stable conformer and the energy barriers between different rotational states.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: As no specific published DFT data for this compound is available, this table illustrates the types of parameters that would be calculated. The values are placeholders.)

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C-Br) | Bond length of Carbon-Bromine | e.g., ~1.90 Å |

| r(C-C)phenyl | Average bond length in phenyl rings | e.g., ~1.40 Å |

| r(C-CH2) | Bond length of phenyl-methylene C | e.g., ~1.51 Å |

| ∠(C-C-C)phenyl | Average bond angle in phenyl rings | e.g., ~120.0° |

| ∠(C-CH2-C) | Bond angle of the methylene bridge | e.g., ~112.0° |

DFT calculations are highly effective at predicting various spectroscopic signatures, which is invaluable for interpreting experimental data and confirming molecular structure. amanote.comresearchgate.netnih.gov

FT-IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the absorption bands in an experimental Infrared (IR) spectrum. For this compound, this would predict the characteristic stretching frequencies for aromatic C-H bonds, C=C bonds within the rings, the C-Br bond, and the various bending modes of the molecular skeleton.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption peaks in a UV-Visible spectrum. This analysis would reveal the electronic transitions, such as π→π* transitions within the aromatic rings, and how they are influenced by the benzyl (B1604629) and bromo substituents.

NMR Spectroscopy: The magnetic shielding around each nucleus can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). nih.govrsc.orgnyu.edumdpi.com These shielding values can be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. This would allow for a complete theoretical assignment of every proton and carbon atom in the this compound molecule, aiding in the analysis of experimental spectra. chemicalbook.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of charge across a molecule. researchgate.netresearchgate.netuni-muenchen.deyoutube.com It is calculated from the total electron density and is mapped onto the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.comscispace.com

For this compound, an MEP analysis would highlight the electronegative bromine atom as a region of negative potential. The hydrogen atoms, particularly those on the aromatic rings, would appear as regions of positive potential. The π-electron clouds of the phenyl rings would also show distinct electrostatic characteristics. This map provides immediate insight into where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with charged species. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.denih.gov This method provides quantitative details about bonding, electron delocalization, and hyperconjugative interactions. uni-muenchen.deorientjchem.org

In the context of this compound, NBO analysis would quantify the hybridization of each atom's orbitals (e.g., the sp² character of the ring carbons, the sp³ character of the methylene carbon). It would also analyze the delocalization of electron density from occupied "donor" orbitals (like a C-C bond or a lone pair on the bromine atom) to unoccupied "acceptor" orbitals (like an antibonding C-C* orbital). The energy associated with these donor-acceptor interactions indicates the strength of hyperconjugation, which is a key factor in molecular stability. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org

Table 2: Illustrative Frontier Orbital Parameters for this compound (Note: This table illustrates the type of data generated from a HOMO-LUMO analysis. Values are placeholders.)

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -1.5 eV |

While MEP provides a qualitative view of reactivity, Fukui functions offer a more quantitative, DFT-based method to identify reactive sites within a molecule. This analysis determines how the electron density at any point in the molecule changes with the addition or removal of an electron.

The Fukui function comes in three main forms to predict reactivity towards different attacks:

f+(r): For nucleophilic attack (predicts where an incoming electron will go).

f-(r): For electrophilic attack (predicts where an electron is most easily removed).

f0(r): For radical attack.

By calculating these values for each atom in this compound, one could precisely rank the carbon atoms in the aromatic rings in terms of their susceptibility to attack by nucleophiles or electrophiles. This would provide a detailed regioselectivity map, predicting, for example, the most likely positions for further substitution on the aromatic rings.

Hyperpolarizability and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in predicting these properties.

For derivatives related to this compound, the interplay between electron-donating and electron-withdrawing groups is crucial. The benzyl group, being electron-donating, can enhance the NLO response by reducing the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This smaller energy gap facilitates electronic transitions, a key factor for a high hyperpolarizability value. Computational studies on similar aromatic compounds have shown that strategic placement of substituents can significantly modulate the NLO properties. researchgate.netnih.gov For instance, the introduction of strong electron-withdrawing groups alongside donating groups can lead to a substantial increase in the β value.

While specific TD-DFT calculations for this compound are not widely published, the principles from studies on analogous brominated and benzylated aromatic systems suggest that it would possess a measurable NLO response. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, adds another layer of complexity to the electronic structure, potentially fine-tuning the NLO properties.

Table 1: Factors Influencing NLO Properties in Aromatic Compounds

| Feature | Influence on NLO Properties | Computational Method |

| Electron-Donating Groups | Can reduce the HOMO-LUMO gap, enhancing hyperpolarizability. | TD-DFT |

| Electron-Withdrawing Groups | Creates charge asymmetry, often leading to a larger dipole moment and increased hyperpolarizability. | TD-DFT |

| Conjugated System | Facilitates electron delocalization, which is essential for a significant NLO response. | DFT, TD-DFT |

| Intramolecular Charge Transfer | A significant contributor to high hyperpolarizability values. | DFT, TD-DFT |

Molecular Docking and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the conformational changes and interactions of molecules over time. mdpi.comresearchgate.netuu.nl This is particularly valuable in drug discovery, where understanding the binding of a ligand to its protein target is essential. nih.govscilit.com

While specific molecular docking and dynamics studies featuring this compound as the primary ligand are not prevalent in the literature, its structural motifs are present in compounds that have been investigated. For example, in a study on inhibitors of ACMSD (α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase), a key enzyme in the tryptophan-kynurenine pathway, derivatives with a benzyl group were synthesized and evaluated. nih.gov this compound itself was used as a reagent in the synthesis of some of these derivatives. nih.gov

The general process of molecular docking would involve placing the this compound molecule into the binding site of a target protein in various conformations and orientations. A scoring function then estimates the binding affinity for each pose. Subsequent MD simulations can then be used to assess the stability of the predicted binding mode and to observe the detailed interactions between the ligand and the protein. mdpi.com The conformational flexibility of the benzyl group would be a key aspect to consider in such simulations.

Ligand-Protein Interactions in Drug Discovery

The potential of a molecule as a drug candidate is heavily dependent on its interactions with its biological target. scilit.com For this compound, the key interacting moieties would be the two phenyl rings and the bromine atom. The aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as the backbone carbonyl oxygen of an amino acid. This type of interaction is increasingly recognized as important for ligand-protein binding.

In the context of the ACMSD inhibitors mentioned previously, while this compound was a synthetic precursor, the docking studies of the final inhibitor molecules revealed key interactions within the enzyme's active site. nih.gov These studies highlighted the importance of a hydrophobic tunnel and interactions with a catalytically active zinc ion. nih.gov Although not directly docking this compound, these findings provide a framework for how a molecule with its structural components might interact with a protein active site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity. While no specific QSAR models for this compound have been identified, the principles of QSAR can be applied to understand how its structural features might contribute to a particular biological effect.

For a hypothetical QSAR study including this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of the molecule, such as molecular connectivity indices. nih.gov

Electronic descriptors: Properties like dipole moment, partial charges on atoms, and HOMO/LUMO energies would be important.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) would quantify the molecule's hydrophobicity.

Steric descriptors: Molecular weight and shape indices would describe the size and shape of the molecule. nih.gov

By including this compound in a dataset of structurally related compounds with known biological activity, a QSAR model could be developed to predict its activity and to guide the design of new, more potent analogs.

Computational Prediction of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information about intermediates and transition states that are often difficult to detect experimentally. researchgate.net The reactions of this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, can be modeled to understand the energetics and pathways involved.

For instance, the reaction of this compound with n-butyllithium to form a lithiated intermediate is a key step in the synthesis of more complex molecules. nih.gov Computational modeling could predict the structure of this organolithium intermediate and the transition state leading to its formation. Similarly, in palladium- or nickel-catalyzed cross-coupling reactions, which are common for aryl bromides, computational studies can help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Recent advancements in catalysis have shown the potential for synergistic photoredox and nickel catalysis for the asymmetric carbonylative coupling of benzylic halides, a reaction class to which derivatives of this compound could be subjected. acs.org

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. mit.edufossee.in Its structure and energy determine the reaction rate. Computational methods, such as density functional theory (DFT), can be used to locate and characterize transition states. ims.ac.jp

For a reaction involving this compound, such as an SN2 reaction at the benzylic carbon or a nucleophilic aromatic substitution, computational chemists would search for the transition state structure on the potential energy surface. The geometry of the transition state would reveal the extent of bond breaking and bond forming at this critical point. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

Table 2: Computationally Analyzed Properties and Methods

| Property/Analysis | Computational Method(s) | Key Insights |

| Hyperpolarizability | Time-Dependent Density Functional Theory (TD-DFT) | Prediction of nonlinear optical response. |

| Ligand-Protein Binding | Molecular Docking, Molecular Dynamics (MD) | Simulation of binding modes and stability in biological targets. |

| Structure-Activity Relationship | Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. |

| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of reaction pathways and intermediates. |

| Transition State | DFT, Machine Learning | Characterization of the highest energy point in a reaction. |

Applications in Medicinal Chemistry and Pharmaceutical Research

Scaffold Development and Derivatization

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various chemical groups can be attached to create a library of related compounds. 1-Benzyl-3-bromobenzene has been instrumental in the development of several important molecular scaffolds.

A key application of this compound is in the synthesis of the 1-benzyl-5-bromoindolin-2-one scaffold. mdpi.comnih.govresearchgate.net This scaffold is a central component in the creation of novel compounds with potential anticancer properties. mdpi.comnih.govresearchgate.net For instance, researchers have developed two series of small molecules based on this scaffold, which are then linked to other chemical moieties to enhance their biological activity. mdpi.comnih.govresearchgate.net The synthesis of the N-benzylisatin derivative, a precursor to the scaffold, involves a nucleophilic substitution reaction of benzyl (B1604629) bromide with an isatin (B1672199) derivative. mdpi.com

Isatin and its derivatives are known for their wide range of pharmacological activities, including anticancer effects. nih.gov The this compound framework has been utilized to create isatin-based conjugates, which are molecules that combine the isatin scaffold with other chemical groups to produce enhanced or novel therapeutic properties. mdpi.comnih.gov For example, new isatin-indole conjugates have been synthesized and evaluated for their antiproliferative activity. dovepress.com In these conjugates, the N-benzyl group on the isatin ring has been identified as a favorable substituent for achieving good in vitro antiproliferative activity. dovepress.com

Scaffold hopping is a drug design strategy that involves modifying the core structure of a known active compound to discover new drug candidates with improved properties. nih.gov This approach has been applied to derivatives of this compound to explore new chemical space and identify novel anticancer agents. nih.gov For example, scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives with potent, broad-spectrum anticancer activity. nih.gov This strategy allows medicinal chemists to move from a known chemical scaffold to a new one while retaining or improving biological activity. nih.govnih.gov

Anticancer Research

Derivatives of this compound have shown significant promise in the field of oncology research.

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the growth of various cancer cell lines. Specifically, derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold have been tested against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A-549) cell lines. mdpi.comnih.govresearchgate.net

Certain 4-arylthiazole-bearing derivatives have shown particularly strong anticancer activity against MCF-7 cells. mdpi.comnih.govresearchgate.net The antiproliferative activity is typically measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Anticancer Activities (IC50) of Selected 1-Benzyl-5-bromoindolin-2-one Derivatives mdpi.com

| Compound | MCF-7 IC50 (µM) | A-549 IC50 (µM) |

|---|---|---|

| 7c | 7.17 ± 0.94 | - |

| 7d | 2.93 ± 0.47 | - |

Data from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. The study found the MCF-7 cell line to be more sensitive to the effects of the tested compounds than the A-549 cell line. mdpi.com

Apoptosis is a form of programmed cell death that is essential for removing damaged or cancerous cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Derivatives of this compound have been shown to modulate apoptotic pathways. mdpi.comresearchgate.net

For example, one of the most potent derivatives, compound 7d, was found to induce apoptosis in MCF-7 cells by affecting the levels of key apoptotic markers. mdpi.comresearchgate.net Treatment with this compound led to an increase in the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net Furthermore, this compound was observed to cause cell cycle arrest at the G2/M phase and significantly increase the number of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.comresearchgate.net

Inhibition of Tumor Angiogenesis Signaling Molecules (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator in tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen. The inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy. Derivatives incorporating the benzyl- and bromo-substituted phenyl structures, akin to those in this compound, have demonstrated notable efficacy as VEGFR-2 inhibitors.

A study on a series of 1-benzyl-5-bromoindolin-2-one derivatives, which share structural similarities with this compound, revealed potent anti-cancer activity. Specifically, two compounds from this series, 7c and 7d, which feature a 4-arylthiazole moiety, exhibited significant inhibitory activity against VEGFR-2. nih.govmdpi.com Compound 7d, in particular, was the most potent, with a half-maximal inhibitory concentration (IC₅₀) of 0.503 µM. nih.gov This activity is comparable to or even better than some established VEGFR-2 inhibitors. The presence of the benzyl group at the 1-position and the bromo substituent on the indolinone core are crucial for this biological activity.

Table 1: VEGFR-2 Inhibitory Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | Description | VEGFR-2 IC₅₀ (µM) |

| 7c | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one with 4-arylthiazole moiety | 0.728 |

| 7d | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one with 4-arylthiazole moiety | 0.503 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of two derivative compounds against VEGFR-2, highlighting their potential as inhibitors of this key angiogenesis signaling molecule.

Cell Cycle Analysis in Response to Derivatives

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Therapeutic agents that can induce cell cycle arrest are therefore of significant interest.

Derivatives of benzyl-substituted compounds have been shown to effectively halt the progression of the cell cycle in cancer cells. For instance, the previously mentioned 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, compound 7d, was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govmdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. In the study, treatment with compound 7d at its IC₅₀ concentration led to a significant increase in the percentage of cells in the G2/M phase (15.5%) compared to untreated control cells (9.3%). nih.gov

Similarly, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), a synthetic analogue of a natural phytochemical, has been shown to induce a G1 cell cycle arrest in both estrogen-responsive and estrogen-independent human breast cancer cell lines. nih.gov This demonstrates the potential of the benzyl moiety, a key feature of this compound, in the design of compounds that can modulate the cell cycle.

Table 2: Effect of Compound 7d on Cell Cycle Distribution in MCF-7 Cells

| Cell Cycle Phase | Control (%) | Compound 7d (%) |

| Sub-G1 | 0.8 | 9.7 |

| G0/G1 | 77.2 | 62.1 |

| S | 12.7 | 12.7 |

| G2/M | 9.3 | 15.5 |

This table illustrates the percentage of MCF-7 cells in different phases of the cell cycle after treatment with compound 7d, showing a clear arrest at the G2/M phase.

Enzyme Inhibition Studies

While direct and extensive enzyme inhibition studies on this compound are not widely documented in the available literature, its structural components suggest a high potential for its derivatives to act as enzyme inhibitors. The core structure can be readily modified to interact with the active sites of various enzymes.

For example, heterocyclic structures such as 1,2,4-triazoles, which can be synthesized from precursors related to this compound, have been investigated for their enzyme-inhibiting properties. A study on 1,2,4-triazole (B32235) bearing azinane analogues demonstrated their potential as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Certain derivatives in this study showed potent inhibition, with IC₅₀ values in the micromolar and even nanomolar range for some enzymes. This indicates that the structural framework derivable from this compound can be a fruitful area for the discovery of new enzyme inhibitors for a variety of therapeutic targets.

Development of Novel Therapeutic Agents

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

The 1,2,3-triazole ring is a well-known pharmacophore present in numerous biologically active compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. Benzyl halides, such as benzyl bromide, are frequently used as starting materials in these reactions. uni.luwikipedia.org The this compound molecule can serve as a precursor for such syntheses, with the bromo-substituent offering a handle for further functionalization to create diverse libraries of 1,2,3-triazole derivatives. These derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. mdpi.com

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. N-benzyl sulfonamides are a specific subclass that has been widely employed in drug discovery. The synthesis of such compounds can involve the reaction of a benzylamine (B48309) with a sulfonyl chloride. The this compound scaffold can be envisioned as a starting point for the synthesis of novel sulfonamide derivatives, where the benzylamine moiety could be introduced or the bromophenyl part could be functionalized to interact with specific biological targets. The versatility of the sulfonamide group makes it a valuable addition to molecules derived from this compound for the development of new therapeutic agents.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the cosmetic industry. A recent study detailed the synthesis of novel 1-benzyl-indole hybrid thiosemicarbazones as potent tyrosinase inhibitors. The synthesis involved the reaction of indole-3-carbaldehyde with benzyl bromide to form N-benzyl-3-formyl indole, which was then reacted with various thiosemicarbazides. The resulting compounds showed moderate to very good tyrosinase inhibition, with IC₅₀ values ranging from 12.40 to 47.24 µM. This research highlights how the benzyl group, a key component of this compound, can be incorporated into more complex heterocyclic systems to create effective enzyme inhibitors.

Table 3: Tyrosinase Inhibitory Activity of 1-Benzyl-indole Hybrid Thiosemicarbazones

| Compound | Substitution on Phenyl Ring of Thiosemicarbazone | Tyrosinase IC₅₀ (µM) |

| 5a | Unsubstituted | 35.61 ± 0.84 |

| 5b | 2-Chloro | 29.36 ± 0.61 |

| 5c | 3-Chloro | 26.19 ± 0.53 |

| 5d | 4-Chloro | 18.27 ± 0.39 |

| 5k | 4-Bromo | 12.40 ± 0.26 |

| Kojic Acid (Standard) | - | 16.67 ± 0.42 |

This table showcases the tyrosinase inhibitory activity of a selection of 1-benzyl-indole hybrid thiosemicarbazones, demonstrating the impact of different substituents on their potency.

Industrial and Specialty Chemical Applications

Role as an Intermediate in Organic Synthesis

The principal application of 1-benzyl-3-bromobenzene is as a precursor in multi-step organic syntheses. The presence of a bromine atom on the phenyl ring provides a reactive site for a variety of coupling and substitution reactions, making it a valuable component in constructing elaborate molecular architectures.

Synthesis of Complex Organic Molecules

This compound serves as a key starting material for the synthesis of complex organic molecules, particularly those with applications in materials science and medicinal chemistry. Its structure, featuring two phenyl rings linked by a methylene (B1212753) bridge, forms a diphenylmethane (B89790) framework that is a precursor to larger, more intricate systems.